

Oxolamine Citrate: A Technical Overview of Acute Toxicity and LD50 in Rodents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acute toxicity and median lethal dose (LD50) of **Oxolamine Citrate** in rodent models. The information is compiled from established toxicological databases and scientific publications to support preclinical safety assessments and research applications.

Core Findings: Acute Toxicity Profile

Oxolamine citrate exhibits a low to moderate acute toxicity profile in rodents, with the median lethal dose (LD50) varying significantly depending on the species and the route of administration. The following tables summarize the available quantitative LD50 data for oxolamine and its salts in rats and mice.

Table 1: Acute LD50 of Oxolamine Citrate and Related Salts in Rats

Chemical Form	Route of Administration	LD50 (mg/kg)
Oxolamine Citrate	Oral	1650
Oxolamine (base)	Oral	>2000
Oxolamine Hydrochloride	Intraperitoneal	185
Oxolamine Hydrochloride	Subcutaneous	465



Table 2: Acute LD50 of Oxolamine and its Salts in Mice

Chemical Form	Route of Administration	LD50 (mg/kg)
Oxolamine (base)	Oral	679
Oxolamine (base)	Intraperitoneal	208

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the acute toxicity of oxolamine hydrochloride in rats, as adapted from the foundational study in the field.

Acute Toxicity Study of Oxolamine Hydrochloride in Rats

- Animal Model: Wistar rats of both sexes, with an average body weight of 150-200 grams, were used.
- Housing and Acclimation: The animals were housed in a controlled environment with a standard diet and water available ad libitum. They were acclimated to the laboratory conditions for a period of at least one week prior to the experiment.
- Test Substance: Oxolamine hydrochloride was administered as the test substance.
- Vehicle: The vehicle used for the administration of the test substance was not explicitly stated in the available literature. For parenteral routes, sterile saline or another appropriate vehicle would be standard. For the oral route, an aqueous solution or suspension is typical.
- Routes of Administration and Dose Levels:
 - Oral Administration: A range of graded doses was administered to different groups of rats.
 - Intraperitoneal Administration: A range of graded doses was injected intraperitoneally into different groups of rats.

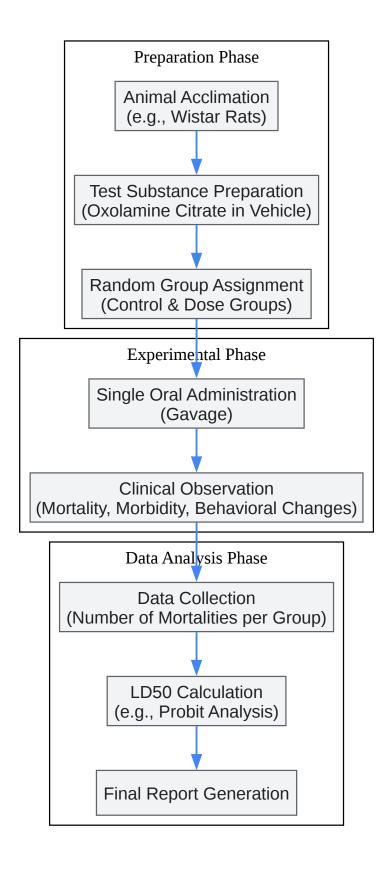


- Subcutaneous Administration: A range of graded doses was injected subcutaneously into different groups of rats.
- Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days following administration of the test substance.
- LD50 Calculation: The median lethal dose (LD50) and its 95% confidence limits were calculated according to the statistical method of Litchfield and Wilcoxon.

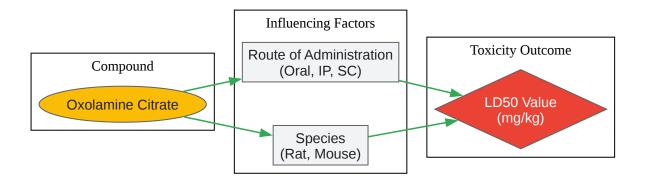
Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, a common procedure for determining the LD50 of a compound like **oxolamine citrate**.









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